molecular formula C31H44ClFN8O3 B1191673 AP-III-a4 hydrochloride

AP-III-a4 hydrochloride

Numéro de catalogue: B1191673
Poids moléculaire: 631.18
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ENOblock Hcl(AP-III-a4 Hcl) is a novel small molecule which is the first, nonsubstrate analogue that directly binds to enolase and inhibits its activity (IC50=0.576 uM);  inhibit cancer cell metastasis in vivo.  Enolase is a component of the glycolysis pathway and a “moonlighting” protein, with important roles in diverse cellular processes that are not related to its function in glycolysis. However, small molecule tools to probe enolase function have been restricted to crystallography or enzymology. In this study, we report the discovery of the small molecule “ENOblock”, which is the first, nonsubstrate analogue that directly binds to enolase and inhibits its activity. ENOblock was isolated by small molecule screening in a cancer cell assay to detect cytotoxic agents that function in hypoxic conditions, which has previously been shown to induce drug resistance. Further analysis revealed that ENOblock can inhibit cancer cell metastasis in vivo. Moreover, an unexpected role for enolase in glucose homeostasis was revealed by in vivo analysis. Thus, ENOblock is the first reported enolase inhibitor that is suitable for biological assays. This new chemical tool may also be suitable for further study as a cancer and diabetes drug candidate.

Applications De Recherche Scientifique

Applications in Cancer Research

  • Inhibition of Cancer Cell Migration and Invasion :
    • AP-III-a4 has been shown to inhibit the migration and invasion of various cancer cell lines, including HCT116 colorectal cancer cells. This effect is mediated through the downregulation of key signaling pathways such as AKT and Bcl-xL .
    • Case studies have demonstrated that AP-III-a4 can induce apoptosis in hypoxic conditions, which are common in tumor microenvironments. This property makes it a potential candidate for targeted cancer therapies aimed at enhancing the efficacy of existing treatments .
  • Targeting Glycolysis in Cancer Cells :
    • The compound's ability to inhibit glycolysis positions it as a promising agent in metabolic reprogramming strategies for cancer treatment. By disrupting the energy supply to cancer cells, AP-III-a4 could enhance the effectiveness of chemotherapeutic agents .
  • In Vivo Studies :
    • In xenograft models using zebrafish, AP-III-a4 demonstrated significant inhibition of tumor growth and metastasis when administered at concentrations around 10 μM. This suggests its potential for clinical application in oncology .

Applications in Diabetes Research

AP-III-a4 also shows promise in diabetes research due to its role in glucose metabolism:

  • Induction of Glucose Uptake :
    • Studies indicate that AP-III-a4 enhances glucose uptake in hepatocytes and kidney cells while downregulating phosphoenolpyruvate carboxykinase (PEPCK), an enzyme involved in gluconeogenesis . This dual action could help manage hyperglycemia.
  • Inhibition of Adipogenesis :
    • The compound has been found to inhibit adipogenesis and foam cell formation, which are critical processes in obesity and metabolic syndrome . This indicates that AP-III-a4 may have therapeutic potential for preventing or treating type 2 diabetes.

Propriétés

Formule moléculaire

C31H44ClFN8O3

Poids moléculaire

631.18

Synonymes

ENOblock Hcl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.